2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-
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Overview
Description
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- is an organic compound with the molecular formula C11H12O3. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a propenoic acid group and a 4-methylphenoxy methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- typically involves the reaction of 4-methylphenol with epichlorohydrin to form 4-methylphenoxy methyl chloride. This intermediate is then reacted with acrylic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenoic acid group can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Scientific Research Applications
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- involves its interaction with various molecular targets and pathways. The propenoic acid group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The 4-methylphenoxy methyl group can interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-: Similar in structure but lacks the 4-methylphenoxy methyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-: Contains a methoxy group instead of a methyl group.
2-Propenoic acid, 2-(4-methylphenoxy)ethyl ester: Similar but with an ethyl ester group.
Uniqueness
2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- is unique due to the presence of both the propenoic acid group and the 4-methylphenoxy methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in polymer synthesis, drug delivery, and specialty chemicals.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNKQHGFPWFBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480650 |
Source
|
Record name | 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-11-8 |
Source
|
Record name | 2-Propenoic acid, 2-[(4-methylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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